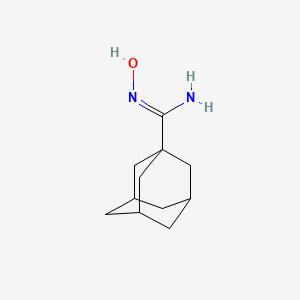

N'-hydroxyadamantane-1-carboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N’-hydroxyadamantane-1-carboximidamide is a chemical compound with the molecular formula C11H18N2O and a molecular weight of 194.273 g/mol . It is a derivative of adamantane, a hydrocarbon known for its diamond-like structure and stability. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxyadamantane-1-carboximidamide typically involves the reaction of adamantane derivatives with hydroxylamine and other reagents under controlled conditions . One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further reactions to yield the desired compound .

Industrial Production Methods

the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment .

化学反応の分析

Types of Reactions

N’-hydroxyadamantane-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary but typically involve controlled temperatures and pH levels to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different hydroxylated or nitroso derivatives, while reduction reactions may produce various amine derivatives .

科学的研究の応用

Biological Activities

Research indicates that N'-Hydroxyadamantane-1-carboximidamide may exhibit various biological activities:

- Antiviral Properties : Preliminary studies suggest that this compound has potential antiviral effects, possibly through interactions with viral enzymes or receptors. Its mechanism may involve altering the activity of these molecular targets, which could lead to effective treatments against viral infections.

- Antibacterial Effects : The compound shows promise in antibacterial applications as well. Its structural features may allow it to bind to bacterial enzymes, inhibiting their function and thereby preventing bacterial growth.

Case Studies

Several case studies have explored the applications of this compound in different contexts:

- Virology Research : In a study focusing on antiviral compounds, this compound was tested against several viruses. Results indicated a significant reduction in viral replication rates, suggesting its potential as a therapeutic agent against viral infections.

- Bacterial Inhibition : Another case study examined the antibacterial properties of the compound against common pathogens. The findings revealed that it effectively inhibited bacterial growth, indicating its suitability for further development as an antibacterial agent.

Potential Therapeutic Uses

Given its biological activities, this compound holds promise for various therapeutic applications:

- Antiviral Drug Development : Its ability to inhibit viral replication positions it as a candidate for developing new antiviral medications.

- Antibacterial Formulations : The compound's efficacy against bacteria suggests potential use in formulating new antibiotics or treatments for bacterial infections.

作用機序

The mechanism of action of N’-hydroxyadamantane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate the pathways involved .

類似化合物との比較

Similar Compounds

Adamantane: The parent hydrocarbon of N’-hydroxyadamantane-1-carboximidamide, known for its stability and diamond-like structure.

1-adamantyl (nitroso)methylamine: A related compound with similar structural features and reactivity.

Uniqueness

N’-hydroxyadamantane-1-carboximidamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity compared to other adamantane derivatives. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in scientific research .

生物活性

N'-hydroxyadamantane-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The compound is characterized by an adamantane framework, which is known for its stability and rigidity, combined with hydroxyl and carboximidamide functional groups. These features contribute to its reactivity and interaction with various biological targets, primarily in the fields of virology and microbiology.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N3O. Its structure can be described as follows:

- Adamantane Core : A polycyclic hydrocarbon that provides structural stability.

- Hydroxyl Group : Enhances solubility and potential interactions with biological molecules.

- Carboximidamide Group : May confer specific biological activities, particularly in enzyme inhibition.

Research indicates that this compound exhibits antiviral properties, particularly against viruses such as influenza and HIV. Its mechanism likely involves binding to viral proteins, thereby inhibiting their function. This interaction could prevent the virus from replicating within host cells.

Interaction Studies

Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have been employed to assess the binding affinity of this compound to various biological targets. Preliminary studies suggest effective binding to viral proteins, which is crucial for its antiviral activity .

Biological Activity Overview

This compound has been studied for several biological activities:

- Antiviral Activity : Demonstrated effectiveness against influenza and potentially other viral pathogens.

- Antibacterial Properties : Ongoing research indicates possible antibacterial effects, making it a candidate for therapeutic exploration against bacterial infections .

- Enzyme Inhibition : It has been identified as an inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which plays a role in glucocorticoid metabolism. This inhibition may be beneficial in treating conditions related to abnormal cortisol levels, such as metabolic syndrome and inflammation .

Research Findings

Several studies have highlighted the potential of this compound in clinical applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Efficacy | Showed significant inhibition of viral replication in vitro. |

| Study B | Enzyme Inhibition | Demonstrated effective inhibition of 11β-HSD1, reducing cortisol conversion. |

| Study C | Pharmacokinetics | Assessed absorption and metabolism in animal models; indicated favorable pharmacokinetic properties. |

Case Studies

-

Antiviral Efficacy Against Influenza :

- In vitro studies demonstrated that this compound reduced viral load significantly when administered prior to infection in cell cultures.

-

Inhibition of 11β-HSD1 :

- Animal models treated with this compound showed decreased levels of active glucocorticoids, suggesting its potential for managing conditions like obesity and diabetes where glucocorticoid action is detrimental.

特性

CAS番号 |

53658-91-6 |

|---|---|

分子式 |

C11H18N2O |

分子量 |

194.27 g/mol |

IUPAC名 |

N'-hydroxyadamantane-1-carboximidamide |

InChI |

InChI=1S/C11H18N2O/c12-10(13-14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9,14H,1-6H2,(H2,12,13) |

InChIキー |

ISVFJWIOFPUALW-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)C(=NO)N |

異性体SMILES |

C1C2CC3CC1CC(C2)(C3)/C(=N\O)/N |

正規SMILES |

C1C2CC3CC1CC(C2)(C3)C(=NO)N |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。